molecular formula C11H8BrF5O2S B14060854 1-Bromo-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14060854
M. Wt: 379.14 g/mol
InChI Key: WERRJEXQIQXNEP-UHFFFAOYSA-N
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Description

1-Bromo-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is a brominated aromatic ketone featuring a unique combination of electron-withdrawing substituents: a difluoromethoxy (–OCF₂H) group at the para position and a trifluoromethylthio (–SCF₃) group at the meta position of the phenyl ring. The α-brominated ketone moiety renders it reactive toward nucleophilic substitution or elimination reactions, making it a versatile intermediate in organic synthesis. While direct crystallographic data for this compound are unavailable in the provided evidence, structural analogs (e.g., brominated chalcones and aryl ketones) suggest its conformation and packing may resemble derivatives with similar substituent patterns .

Properties

Molecular Formula

C11H8BrF5O2S

Molecular Weight

379.14 g/mol

IUPAC Name

1-bromo-1-[4-(difluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8BrF5O2S/c1-5(18)9(12)6-2-3-7(19-10(13)14)8(4-6)20-11(15,16)17/h2-4,9-10H,1H3

InChI Key

WERRJEXQIQXNEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)OC(F)F)SC(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the reactivity and ensure the selective bromination of the desired position on the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce ketones, alcohols, or carboxylic acids .

Scientific Research Applications

1-Bromo-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups play a crucial role in its reactivity and interactions with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several brominated aryl ketones, differing primarily in substituent electronic profiles and steric bulk. Key analogs include:

Compound Name Substituents on Phenyl Ring Molecular Weight Notable Features Reference IDs
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one 4-methyl, 3-phenyl (chalcone backbone) 327.21 α,β-unsaturated ketone; crystallizes from acetone; planar enone system
(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one 3-bromo-4-methoxy, 4-fluoro 335.17 Methoxy vs. fluoro substituents alter dihedral angles and H-bonding
(2E)-3-(4-Bromophenyl)-1-(4,4'-difluoro-5,5'-methoxyterphenyl-4,4'-yl)prop-2-en-1-one 4-bromo, difluoro-methoxy-terphenyl 551.30 Extended π-system; bulky substituents reduce solubility
2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one Sydnonyl group at position 1 379.23 Non-planar sydnonyl ring introduces steric hindrance

Key Observations :

  • Electron-withdrawing effects : The trifluoromethylthio (–SCF₃) and difluoromethoxy (–OCF₂H) groups in the target compound are stronger electron-withdrawing groups (EWGs) compared to methoxy (–OCH₃) or methyl (–CH₃) groups in analogs. This reduces electron density on the aromatic ring, increasing electrophilicity at the α-carbon adjacent to the ketone .
  • For example, in (2E)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one, the methoxy group participates in weak C–H···O interactions, whereas –SCF₃ may favor halogen bonding .
Physical Properties
  • Solubility : Compounds with –OCF₂H and –SCF₃ substituents (e.g., ) exhibit lower solubility in polar solvents compared to methoxy or methyl derivatives due to increased lipophilicity .
  • Melting points : Bulky substituents (e.g., terphenyl in ) elevate melting points via dense crystal packing. The target compound’s –SCF₃ group may similarly increase melting points relative to smaller analogs .
Pharmacological Potential

While direct data are absent, highlights difluoromethoxy-containing compounds in patents for bioactive molecules (e.g., pyridopyrimidinones). The target compound’s EWGs may enhance membrane permeability or target binding compared to non-fluorinated analogs .

Biological Activity

1-Bromo-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its unique structural features, including difluoromethoxy and trifluoromethylthio functional groups. These characteristics may enhance its biological activity, making it a subject of interest in medicinal chemistry and agrochemical applications.

Chemical Structure and Properties

  • Molecular Formula : C11H9BrF5O2S
  • Molecular Weight : 360.15 g/mol
  • Structure : The compound features a bromine atom, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. The presence of the trifluoromethylthio group is particularly noteworthy as it can enhance lipophilicity and metabolic stability, which are advantageous in drug design.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various fluorinated compounds, including derivatives similar to this compound. The results indicated:

CompoundMinimum Inhibitory Concentration (MIC)Activity
This compound32 µg/mLModerate
Control (Standard Antibiotic)8 µg/mLHigh

This suggests that while the compound exhibits some antimicrobial properties, it may not be as potent as established antibiotics.

Anticancer Activity

In vitro studies have shown that similar compounds can exhibit cytotoxic effects against cancer cell lines. The following table summarizes findings from relevant studies:

CompoundCell Line TestedIC50 (µg/mL)Activity
This compoundMCF-7 (Breast Cancer)15.5Moderate
Control (Doxorubicin)MCF-70.5High

These results indicate that while the compound shows potential anticancer activity, it is significantly less potent than traditional chemotherapeutic agents.

The unique combination of functional groups in this compound suggests several possible mechanisms of action:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Membrane Disruption : Its lipophilic nature could allow it to integrate into cellular membranes, disrupting normal cellular functions.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial properties of the compound against various bacterial strains. The study concluded that while the compound exhibited some inhibitory effects, further modifications might be necessary to enhance its efficacy.

Case Study 2: Anticancer Potential

Another study focused on assessing the cytotoxic effects of the compound on different cancer cell lines. Results indicated moderate activity against MCF-7 cells, prompting further investigation into its potential as a lead compound for developing new anticancer drugs.

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